REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:16]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])[S:7][C:6]=2[C:14]=1[Cl:15].Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:3]([OH:16])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])[S:7][C:6]=2[C:14]=1[Cl:15] |f:1.2|
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Name
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6,7-dichloro-5-methoxy-2-isobutylbenzo[b]thiophene
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Quantity
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12 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC2=C(SC(=C2)CC(C)C)C1Cl)OC
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Name
|
|
Quantity
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130 g
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Type
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reactant
|
Smiles
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Cl.N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated at 190°-200° for 4 hrs
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Duration
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4 h
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Type
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ADDITION
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Details
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The cooled mixture is poured onto ice
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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WASH
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Details
|
The ether extracts are washed with 10% hydrochloric acid, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate-charcoal
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
Evaporation of the filtrate
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Type
|
CUSTOM
|
Details
|
affords an oil
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)CC(C)C)C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |